molecular formula C5H7N3 B115811 5-Methylpyridazin-3-amine CAS No. 144294-43-9

5-Methylpyridazin-3-amine

Cat. No. B115811
M. Wt: 109.13 g/mol
InChI Key: NDPKVJZZCMFBIO-UHFFFAOYSA-N
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Description

5-Methylpyridazin-3-amine is an important intermediate in organic synthesis. It is mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .


Synthesis Analysis

The synthesis of 5-Methylpyridazin-3-amine involves various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Another method involves the condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, followed by a reduction reaction .


Molecular Structure Analysis

The molecular formula of 5-Methylpyridazin-3-amine is C6H8N2. It has an average mass of 108.141 Da and a monoisotopic mass of 108.068748 Da .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces novel pyridine derivatives .


Physical And Chemical Properties Analysis

5-Methylpyridazin-3-amine is a solid at room temperature. It has a melting point of 59-63 °C .

Scientific Research Applications

  • Drug Discovery and Molecular Recognition

    • Results/Outcomes : Insights gained from these studies help design novel drug candidates or optimize existing drugs by incorporating the pyridazine ring into their structures .
  • Life Science Research

    • Results/Outcomes : Insights into cellular responses (e.g., proliferation, apoptosis) influenced by this compound .
  • Phosphodiesterase-III (PDE-III) Inhibitors

    • Results/Outcomes : Identification of potent PDE-III inhibitors with potential therapeutic applications in heart failure or other cardiovascular conditions .
  • Phosphodiesterase-III (PDE-III) Inhibitors

    • Results/Outcomes : Identification of potent PDE-III inhibitors with potential therapeutic applications in heart failure or other cardiovascular conditions .

Safety And Hazards

5-Methylpyridazin-3-amine may cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

5-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPKVJZZCMFBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563522
Record name 5-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridazin-3-amine

CAS RN

144294-43-9
Record name 5-Methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GB Barlin - Australian journal of chemistry, 1986 - CSIRO Publishing
… Assignments of resonances in the pyridazine ring are now based on an examination of 6chloro-5-methylpyridazin-3-amine (H 4, 6 6 69) and 6-chloro-3-methoxy-7-methyl2-…
Number of citations: 12 www.publish.csiro.au
ST Rajan, S Eswaraiah, VT Mathad, S Praveen - 2022 - tdcommons.org
… Chloroacetone (152.99 g) added to the mixture of 6-chloro-4-methylpyridazin-3amine and 6-chloro-5-methylpyridazin-3-amine (200.0 g) and n-butanol (1800 ml) at 25-30C, heated to …
Number of citations: 0 www.tdcommons.org
H Ratni, M Ebeling, J Baird, S Bendels, J Bylund… - 2018 - ACS Publications
… and the organic phase was separated, dried over Na 2 SO 4 , concentrated under vacuum to give 22.4 g of 6-chloro-4-methylpyridazin-3-amine and 6-chloro-5-methylpyridazin-3-amine …
Number of citations: 403 pubs.acs.org
SL WAGNER, WC MOBLEY, RE TANZI, G JOHNSON… - ic.gc.ca
Provided herein are compounds and methods for treating a disorder associated with aberrant A3 peptide levels, including Alzheimer's disease. Provided herein are compositions and …
Number of citations: 2 www.ic.gc.ca

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